molecular formula C6H14NOCl<br>C6H14ClNO B1210308 2,3-Epoxypropyltrimethylammonium chloride CAS No. 3033-77-0

2,3-Epoxypropyltrimethylammonium chloride

Cat. No. B1210308
Key on ui cas rn: 3033-77-0
M. Wt: 151.63 g/mol
InChI Key: PUVAFTRIIUSGLK-UHFFFAOYSA-M
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Patent
US04645794

Procedure details

A one-liter flask equipped with gas sparger, mechanical stirrer, thermometer and an aqueous acid trap was charged with epichlorohydrin (55.2 grams, 6.0 mol) and placed in an isothermal bath at 19° C. Trimethylamine gas (119.5 grams, 2.0 mol) was then sparged into the epichlorohydrin over a period of 3 hours. The temperature was maintained below 23° C. The solution was stirred for an additional 30 minutes and the precipitate collected by filtration. The crystalline product was washed with diethylether and vacuum dried to afford 262.2 grams of 2,3-epoxypropyltrimethylammonium chloride.
Quantity
55.2 g
Type
reactant
Reaction Step One
Quantity
119.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]1[O:5][CH2:4]1)[Cl:2].[CH3:6][N:7]([CH3:9])[CH3:8]>>[Cl-:2].[O:5]1[CH2:4][CH:3]1[CH2:1][N+:7]([CH3:9])([CH3:8])[CH3:6] |f:2.3|

Inputs

Step One
Name
Quantity
55.2 g
Type
reactant
Smiles
C(Cl)C1CO1
Step Two
Name
Quantity
119.5 g
Type
reactant
Smiles
CN(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)C1CO1

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred for an additional 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A one-liter flask equipped with gas sparger, mechanical stirrer
CUSTOM
Type
CUSTOM
Details
placed in an isothermal bath at 19° C
TEMPERATURE
Type
TEMPERATURE
Details
The temperature was maintained below 23° C
FILTRATION
Type
FILTRATION
Details
the precipitate collected by filtration
WASH
Type
WASH
Details
The crystalline product was washed with diethylether and vacuum
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to afford 262.2 grams of 2,3-epoxypropyltrimethylammonium chloride

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
[Cl-].O1C(C[N+](C)(C)C)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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